2,3-Difluoropyridin-4-amine
Overview
Description
2,3-Difluoropyridin-4-amine is an organic compound with the chemical formula C5H4F2N2. It is a white to light yellow solid that is insoluble in water but soluble in organic solvents . This compound is used as an intermediate in the synthesis of various nitrogen-containing heterocyclic compounds .
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical fields . Therefore, its targets would likely depend on the specific compounds it is used to synthesize.
Action Environment
It is known that this compound should be stored in a dry, well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through nucleophilic substitution reactions where the fluorine atoms are replaced by amine groups under specific conditions .
Industrial Production Methods: Industrial production of 2,3-Difluoropyridin-4-amine typically involves large-scale chemical reactions using similar nucleophilic substitution techniques. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoropyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and ammonium formate are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield different fluorinated pyridine derivatives, while substitution reactions can produce a variety of amine-substituted pyridines .
Scientific Research Applications
2,3-Difluoropyridin-4-amine has several applications in scientific research:
Comparison with Similar Compounds
- 2,6-Difluoropyridin-4-amine
- 3,5-Difluoropyridin-4-amine
- 2,3,5-Trifluoropyridin-4-amine
Comparison: 2,3-Difluoropyridin-4-amine is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to other fluorinated pyridines, it may exhibit different biological activities and industrial applications .
Properties
IUPAC Name |
2,3-difluoropyridin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGSMHGLWKHDCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.